molecular formula C11H11N3O B2652345 4-(Pyrazin-2-ylmethoxy)aniline CAS No. 848438-64-2

4-(Pyrazin-2-ylmethoxy)aniline

Cat. No.: B2652345
CAS No.: 848438-64-2
M. Wt: 201.229
InChI Key: CXDYYUIVVLLYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrazin-2-ylmethoxy)aniline is an organic compound with the molecular formula C11H11N3O It consists of a pyrazine ring attached to a methoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyrazine with 4-aminophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminophenol attacks the chloromethyl group of 2-chloromethylpyrazine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or dimethylformamide.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-ylmethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-(Pyrazin-2-ylmethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-ylmethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-ylmethoxy)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.

    4-(Pyrimidin-2-ylmethoxy)aniline: Contains a pyrimidine ring.

    4-(Quinolin-2-ylmethoxy)aniline: Features a quinoline ring.

Uniqueness

4-(Pyrazin-2-ylmethoxy)aniline is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(pyrazin-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYYUIVVLLYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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